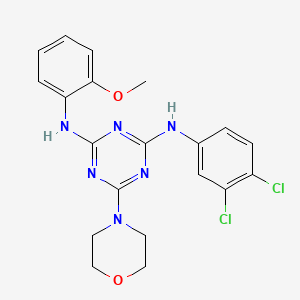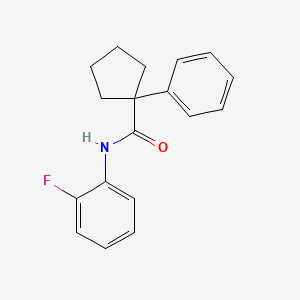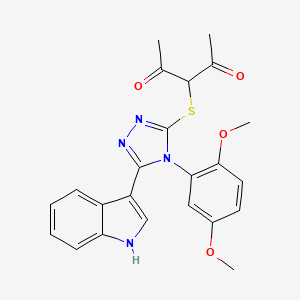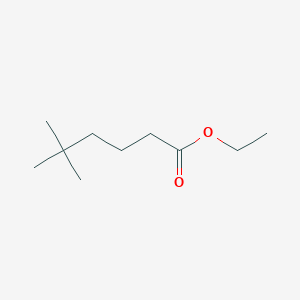![molecular formula C21H17ClN4O2 B2361294 N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898457-95-9](/img/structure/B2361294.png)
N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several potential applications in scientific research. Here’s a comprehensive analysis focusing on six unique applications:
Antifungal Applications
This compound shows promise as an antifungal agent. The molecular structure suggests it could be effective against fungal pathogens, which is crucial given the rise of fungal infections and resistance to current treatments .
Antioxidant Properties
The compound’s structure indicates potential antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Antitubercular Activity
Given the ongoing challenge of tuberculosis, especially drug-resistant strains, this compound could be a candidate for developing new antitubercular drugs .
Anticancer Potential
The structural motifs present in this compound are similar to those found in other molecules with known anticancer activities. It could be explored for its efficacy against various cancer cell lines .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects. This compound could be researched for its potential to treat inflammatory diseases .
Antimicrobial Efficacy
The compound could be investigated for its broad-spectrum antimicrobial properties, which would be valuable in the fight against multi-drug resistant bacteria .
properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-12-6-8-16(9-7-12)26-20-18(13(2)25-26)19(27)17(11-23-20)21(28)24-15-5-3-4-14(22)10-15/h3-11H,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHPMOKHUVZGRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2361212.png)

![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)



![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B2361233.png)
